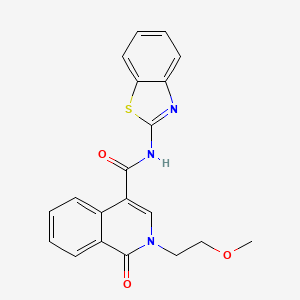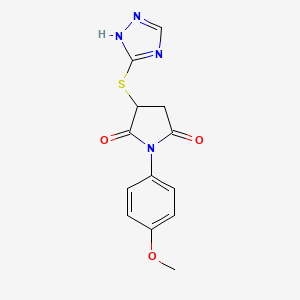![molecular formula C16H16N4O4S B14939383 N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14939383.png)
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl group: This step might involve alkylation reactions using ethyl halides.
Formation of the isoindole ring: This can be synthesized through cyclization reactions involving phthalic anhydride derivatives.
Final coupling reaction: The final step involves coupling the thiadiazole and isoindole moieties under specific conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a candidate for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-ethoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Uniqueness
The uniqueness of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific structural features, such as the combination of the thiadiazole and isoindole rings, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C16H16N4O4S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C16H16N4O4S/c1-3-12-18-19-16(25-12)17-13(21)9-4-5-10-11(8-9)15(23)20(14(10)22)6-7-24-2/h4-5,8H,3,6-7H2,1-2H3,(H,17,19,21) |
Clé InChI |
RCNXZZRJGJKWJV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,6-Dimethyl-pyrimidin-2-yl)-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-cyanamide](/img/structure/B14939303.png)

![5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14939316.png)
![2-(3-methoxypropyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14939321.png)
![2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939322.png)

![2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide](/img/structure/B14939333.png)

![(1E)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939345.png)
![2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14939350.png)


![ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate](/img/structure/B14939370.png)
![N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14939389.png)
